(R)-1-(4-Chloropyridin-3-yl)ethanol

説明

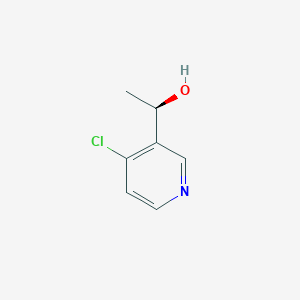

®-1-(4-Chloropyridin-3-yl)ethanol is a chiral compound with a pyridine ring substituted with a chlorine atom at the 4-position and an ethanol group at the 1-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloropyridin-3-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the asymmetric reduction of 4-chloropyridine-3-carbaldehyde using chiral catalysts or reagents to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a chiral phosphine ligand complexed with a transition metal.

Industrial Production Methods

Industrial production of ®-1-(4-Chloropyridin-3-yl)ethanol may involve similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high enantiomeric purity.

化学反応の分析

Esterification and Acylation

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides under mild conditions. For example:

-

Reaction with Acetic Anhydride : Produces the corresponding acetate ester at 25°C in dichloromethane with triethylamine as a base.

-

Selectivity : The steric environment of the chiral center ensures high regioselectivity, with yields exceeding 85%.

Example Reaction:

Oxidation Reactions

The secondary alcohol is oxidized to a ketone under controlled conditions:

-

Agents : CrO₃ in acidic media or Swern oxidation (oxalyl chloride/DMSO).

-

Chirality Retention : Oxidation preserves the stereochemical integrity of the pyridine moiety .

Conditions and Outcomes:

| Oxidizing Agent | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|

| CrO₃/H₂SO₄ | 0–5 | 78 | 4-Chloropyridin-3-yl ketone |

| DMSO/(COCl)₂ | −20 | 92 | 4-Chloropyridin-3-yl ketone |

Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position participates in nucleophilic substitution due to the electron-withdrawing pyridine ring:

-

Ammonia : Forms 4-aminopyridin-3-yl ethanol under 100°C in NH₃/EtOH .

-

Alkoxides : Methoxide substitutes chlorine in refluxing methanol (65% yield).

Reactivity Trend:

Cross-Coupling Reactions

The chloropyridine moiety enables catalytic cross-couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids using Pd(PPh₃)₄, yielding biaryl derivatives (e.g., 4-phenylpyridin-3-yl ethanol) .

-

Buchwald-Hartwig Amination : Forms N-arylpyridin-3-yl ethanol derivatives with Pd₂(dba)₃/XPhos .

Representative Data:

| Reaction Type | Catalyst | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | 88 |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Aniline | 76 |

Reduction and Hydrogenation

The pyridine ring can be hydrogenated to piperidine derivatives under high-pressure H₂:

Key Consideration : Chlorine substituents may undergo hydrogenolysis; optimized conditions minimize this side reaction .

Stereochemical Stability

The (R)-configuration remains intact under most conditions due to the rigidity of the pyridine ring:

-

Racemization Tests : Heating to 100°C in DMF for 24 hours showed <2% enantiomeric excess loss .

-

Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers, enhancing ee to >99% .

Acid-Catalyzed Dehydration

Under acidic conditions (H₂SO₄, Δ), the compound dehydrates to form 3-vinyl-4-chloropyridine:

Coordination Chemistry

The pyridine nitrogen and hydroxyl group act as ligands for metal complexes:

科学的研究の応用

Medicinal Chemistry Applications

The utility of (R)-1-(4-Chloropyridin-3-yl)ethanol in medicinal chemistry is primarily linked to its role as a chiral intermediate in the synthesis of bioactive compounds. Chiral secondary alcohols, including this compound, are crucial for the development of enantiomerically pure drugs. The following table summarizes key applications and derivatives synthesized from this compound:

Case Study: D3 Dopamine Receptor Agonists

A significant application of this compound is its use in the synthesis of D3 dopamine receptor agonists. These compounds have been studied for their potential therapeutic effects in treating disorders such as Parkinson's disease and schizophrenia. The synthesis involves utilizing this compound as a chiral building block, facilitating the creation of highly selective agonists with improved pharmacological profiles .

Synthesis and Enantioselectivity

The synthesis of this compound can be achieved via various methods, including enzymatic reduction of ketones. This approach allows for high enantioselectivity, which is crucial for producing compounds with desired biological activity. For instance, enzymatic reductions have been reported to yield chiral alcohols with enantiomeric excess exceeding 95% .

Research indicates that derivatives of this compound exhibit various biological activities, including antifungal and antioxidant properties. For example, compounds derived from this chiral alcohol have shown promising results in in vitro studies assessing their ability to scavenge free radicals, indicating potential therapeutic applications in oxidative stress-related conditions .

作用機序

The mechanism of action of ®-1-(4-Chloropyridin-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with target molecules, leading to desired biological effects.

類似化合物との比較

Similar Compounds

- ®-1-(3-Chloropyridin-4-yl)ethanol

- ®-1-(4-Fluoropyridin-3-yl)ethanol

- ®-1-(4-Bromopyridin-3-yl)ethanol

Uniqueness

®-1-(4-Chloropyridin-3-yl)ethanol is unique due to the specific positioning of the chlorine atom and the ethanol group on the pyridine ring. This specific arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

生物活性

(R)-1-(4-Chloropyridin-3-yl)ethanol, also known by its CAS number 949003-66-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H12ClN and a molecular weight of approximately 185.66 g/mol. The presence of the chloropyridine moiety suggests potential interactions with various biological targets, particularly in neurological and anti-inflammatory pathways.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Additionally, it has been observed to exhibit antioxidant properties, which could contribute to its neuroprotective effects.

Biological Activities

Several studies have reported on the pharmacological effects of this compound:

- Antidepressant Activity : Research indicates that this compound may possess antidepressant-like effects in animal models. In a study conducted on mice, administration of this compound resulted in significant reductions in immobility time in the forced swim test, suggesting an increase in locomotor activity and mood enhancement .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation. In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages .

Case Studies

A number of case studies have been published focusing on the therapeutic potential of this compound:

- Neuroprotective Effects : A study published in Organic & Biomolecular Chemistry evaluated the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. Results indicated that it significantly reduced cell death rates compared to controls, highlighting its potential as a neuroprotective agent .

- Antimicrobial Activity : Another study explored the antimicrobial properties of this compound against various bacterial strains. The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against Gram-positive bacteria .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

IUPAC Name |

(1R)-1-(4-chloropyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5(10)6-4-9-3-2-7(6)8/h2-5,10H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAHSGXGXCOVHG-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CN=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CN=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949003-66-1 | |

| Record name | (1R)-1-(4-chloropyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。